molecular formula C20H40O2 B8246817 2-Nonylundecanoic acid

2-Nonylundecanoic acid

Cat. No. B8246817
M. Wt: 312.5 g/mol
InChI Key: GPDQUKCNAGVFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nonylundecanoic acid is a useful research compound. Its molecular formula is C20H40O2 and its molecular weight is 312.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nonylundecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nonylundecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Pharmacokinetics

2-Arylpropionic acid (2-APA) nonsteroidal anti-inflammatory drugs, which include 2-nonylundecanoic acid, have been studied for their stereoselective pharmacokinetics. These drugs undergo chiral inversion and are affected by factors such as inflammation, which can influence the pharmacokinetics of drugs like ibuprofen, a type of 2-APA (Ikuta, Kawase, & Iwaki, 2017).

Drug Coating and Release in Acidic Environments

2-Nonylundecanoic acid-related compounds have been explored for their application in drug coatings, such as the use of atomic layer deposition to control drug release in acidic environments. This is particularly relevant for drugs like 5-Aminosalicylic acid used in treating inflammatory bowel disease (Sosa et al., 2022).

Interaction with DNA and Cell Death

Studies have also examined the interaction of 2-APA drugs like ibuprofen with DNA and their potential to induce cell death when exposed to UV light, highlighting the photochemical properties of these compounds (Bignon et al., 2017).

Lipid-Lowering Activity

Research has explored the lipid-lowering and insulin-sensitizing activities of compounds structurally related to 2-nonylundecanoic acid. These studies provide insights into the potential of these compounds in treating conditions like metabolic syndrome (Pill & Kühnle, 1999).

Valproic Acid Metabolism and Effects

Valproic acid, a related compound, has been extensively studied for its effects on mitochondrial fatty acid oxidation and metabolism. This research is crucial for understanding the drug's toxicity and therapeutic effects (Silva et al., 2008).

properties

IUPAC Name

2-nonylundecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-3-5-7-9-11-13-15-17-19(20(21)22)18-16-14-12-10-8-6-4-2/h19H,3-18H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDQUKCNAGVFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CCCCCCCCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nonylundecanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.